molecular formula C10H13N3O4 B6231648 6-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid CAS No. 1260762-82-0

6-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid

Cat. No.: B6231648
CAS No.: 1260762-82-0
M. Wt: 239.2
InChI Key:
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Description

The compound “6-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid” is a type of organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a carboxylic acid group. The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of this compound could involve the use of the tert-butoxycarbonyl (BOC) group as a protecting group for amines. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring, a carboxylic acid group, and a tert-butoxycarbonyl protected amine group. The InChI code for a similar compound is provided: 1S/C13H18N2O4/c1-5-15 (12 (18)19-13 (2,3)4)10-7-6-9 (8-14-10)11 (16)17/h6-8H,5H2,1-4H3, (H,16,17) .


Chemical Reactions Analysis

The chemical reactions involving this compound could include the addition and removal of the BOC protecting group. The BOC group can be added to amines under certain conditions, and it can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Mechanism of Action

The mechanism of action for the reactions involving this compound likely involves the addition and removal of the BOC protecting group. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Safety and Hazards

The safety and hazards associated with this compound could include certain hazard statements and precautionary statements. For a similar compound, the hazard statements include H315, H319, and H335, and the precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the research and use of this compound could involve its use in the synthesis of other organic compounds, particularly those involving the protection and deprotection of amines. The BOC group is a commonly used protecting group in organic synthesis, and this compound could be used in research related to these types of reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid involves the protection of the amine group on pyrazine-2-carboxylic acid followed by the reaction with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected intermediate. The Boc group is then removed using acid hydrolysis to yield the final product.", "Starting Materials": [ "Pyrazine-2-carboxylic acid", "tert-butyl chloroformate", "Diisopropylethylamine (DIPEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Pyrazine-2-carboxylic acid is dissolved in DIPEA and cooled to 0-5°C.", "Step 2: tert-butyl chloroformate is added dropwise to the reaction mixture and stirred for 2 hours at room temperature.", "Step 3: The reaction mixture is quenched with HCl and extracted with ethyl acetate.", "Step 4: The organic layer is washed with water and dried over sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to yield the Boc-protected intermediate.", "Step 6: The Boc-protected intermediate is dissolved in HCl and heated at 80°C for 2 hours.", "Step 7: The reaction mixture is cooled and neutralized with NaOH.", "Step 8: The product is extracted with ethyl acetate and dried over sodium sulfate.", "Step 9: The solvent is removed under reduced pressure to yield the final product, 6-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid." ] }

CAS No.

1260762-82-0

Molecular Formula

C10H13N3O4

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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